2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol
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Overview
Description
2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with the molecular formula C14H23NO5. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality . This compound is used in various industrial applications, including the preparation of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces a stream rich in the desired compound, which then needs to be further purified . The reaction conditions generally involve maintaining a controlled temperature and pressure to ensure the efficient formation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of dimethylamine and ethylene oxide in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Produces corresponding alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and biocides.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways . The ether and hydroxyl functionalities also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the 2,6-dimethoxyphenoxy group.
N,N-Dimethyldiglycolamine: Another related compound with similar functional groups.
Uniqueness
2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to the presence of the 2,6-dimethoxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-16(7-9-17)8-10-20-11-12-21-15-13(18-2)5-4-6-14(15)19-3/h4-6,17H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDLSFCELILPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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